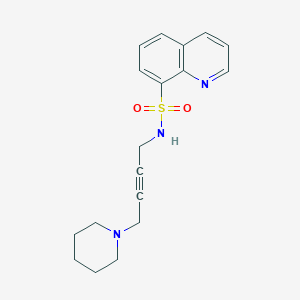

N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

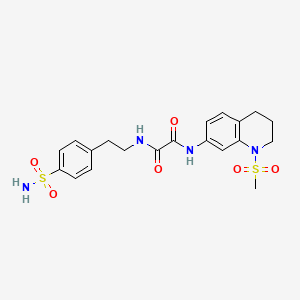

“N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide” is a chemical compound that contains a quinoline sulfonamide moiety and a piperidine moiety . Quinoline sulfonamides are a class of compounds that have been studied for their potential biological activities . The piperidine ring is a common feature in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonamide group, and a piperidine ring .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidine derivatives, including quinoline-based compounds, play a crucial role in drug development. Researchers explore their pharmacological properties, aiming to design novel drugs with improved efficacy and reduced side effects. The quinoline-8-sulfonamide moiety in this compound could serve as a scaffold for developing new therapeutic agents .

Anti-Tubercular Activity

Considering the urgent need for effective anti-tubercular drugs, scientists investigate various chemical entities. The design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which contain a piperidine ring, could lead to potent anti-tubercular agents .

Antioxidant Properties

Natural piperidine-based compounds, such as piperine (found in Piperaceae family plants), exhibit powerful antioxidant activity. The piperidine moiety in these compounds contributes to their ability to hinder or suppress free radicals, making them valuable in health-related research .

Multicomponent Reactions

Researchers explore efficient synthetic methods for producing substituted piperidines. The compound’s structure suggests potential for multicomponent reactions, which allow rapid assembly of complex molecules. Investigating its reactivity in various transformations could yield valuable insights .

Biological Evaluation

Biological assays assess the compound’s effects on cellular processes, enzymatic activity, and receptor binding. Researchers evaluate its interaction with specific targets, aiming to identify potential therapeutic applications. The piperidine-quinoline scaffold may exhibit promising biological activity .

Hydrogenation and Cyclization Studies

Understanding the reactivity of the alkyne group in the compound is essential. Hydrogenation and cyclization reactions could lead to diverse piperidine derivatives. Researchers investigate conditions for selective transformations, expanding the compound’s synthetic utility .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide Similar compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The specific mode of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide It’s worth noting that similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The exact biochemical pathways affected by N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.

Result of Action

The molecular and cellular effects of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.

Eigenschaften

IUPAC Name |

N-(4-piperidin-1-ylbut-2-ynyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-24(23,17-10-6-8-16-9-7-11-19-18(16)17)20-12-2-5-15-21-13-3-1-4-14-21/h6-11,20H,1,3-4,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLASLZRSOSWRHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

![2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2690716.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2690720.png)